![molecular formula C21H25N7O B2906822 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021060-95-6](/img/structure/B2906822.png)
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide”, focusing on its unique applications in various fields:
Alzheimer’s Disease Treatment
This compound has been utilized in the design and synthesis of derivatives that act as acetylcholinesterase inhibitors (AChEIs) . These inhibitors are significant in the treatment of Alzheimer’s disease as they help increase levels of acetylcholine in the brain, potentially improving cognitive function .
Anti-inflammatory Activity
Derivatives of this compound have shown potential in exhibiting anti-inflammatory activity . This is crucial in the development of new medications for treating various inflammatory disorders .
Anticonvulsant Activity
Research has been conducted on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives of this compound for their anticonvulsant activity . These studies are important for developing new treatments for epilepsy and other seizure disorders .
Anxiolytic Potential
Studies have aimed to assess the anxiolytic potential of derivatives, which could lead to new treatments for anxiety disorders .
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances the transmission of signals in neurons that use acetylcholine as a neurotransmitter . This can have downstream effects on various cognitive functions, including learning and memory .
Result of Action
The inhibition of AChE by this compound can lead to an improvement in cognitive functions, particularly in conditions characterized by a deficiency in acetylcholine, such as Alzheimer’s disease . By enhancing cholinergic neurotransmission, this compound can help alleviate symptoms such as memory impairment and cognitive decline .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, factors such as pH and temperature can affect the compound’s stability and its ability to bind to AChE Additionally, the presence of other substances in the body, such as drugs or dietary components, could potentially interact with this compound and affect its action and efficacy
properties
IUPAC Name |
N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c29-21(16-6-7-16)22-8-9-28-20-18(14-25-28)19(23-15-24-20)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-5,14-16H,6-13H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBKPJKHSUROPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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